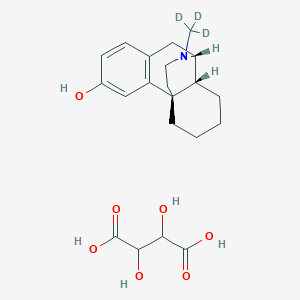

Levorphanol-d3 L-Tartrate

Description

Structure

2D Structure

Properties

Molecular Formula |

C21H29NO7 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;/m0./s1/i1D3; |

InChI Key |

RWTWIZDKEIWLKQ-CCIGQTNASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

The Significance of Deuterium Incorporation in Chemical and Biological Research

Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, has found widespread application in scientific research due to the unique properties it imparts to molecules. clearsynth.commusechem.com The primary difference between deuterium and the more common hydrogen isotope, protium (B1232500) (¹H), is the presence of a neutron in the deuterium nucleus, which doubles its mass. researchgate.netwikipedia.org This seemingly subtle change can have significant effects on the physical and chemical properties of a molecule. researchgate.net

One of the most critical applications of deuterium labeling is in quantitative analysis, particularly when coupled with mass spectrometry (MS). clearsynth.comscioninstruments.com Deuterated compounds serve as ideal internal standards because they are chemically almost identical to the non-labeled analyte of interest but can be distinguished by their difference in mass-to-charge ratio (m/z). scioninstruments.com This allows for precise and accurate quantification of the target compound in complex biological matrices by compensating for variations in sample preparation and instrument response. clearsynth.comscioninstruments.com

Furthermore, the replacement of hydrogen with deuterium can alter the metabolic fate of a drug. researchgate.netoaepublish.comacs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect. researchgate.netwikipedia.org This can lead to a slower rate of metabolism for deuterated drugs, potentially altering their pharmacokinetic profiles. wikipedia.orgresearchgate.net This property is not only useful for studying drug metabolism pathways but has also been explored as a strategy in drug design to enhance metabolic stability. researchgate.netresearchgate.net

Key Applications of Deuterium Labeling in Research:

| Application Area | Description | Key Advantages |

| Mass Spectrometry | Used as internal standards for accurate quantification of analytes. clearsynth.comscioninstruments.com | High precision and accuracy, correction for matrix effects. clearsynth.com |

| Drug Metabolism Studies | Enables the tracking of metabolic pathways and the study of pharmacokinetic properties. musechem.comnih.govresearchgate.net | Elucidation of metabolic fate, potential for improved drug stability. musechem.comresearchgate.net |

| Mechanistic Studies | Helps in understanding the mechanisms of chemical reactions through the kinetic isotope effect. acs.org | Provides insights into reaction pathways and transition states. |

| NMR Spectroscopy | Deuterated solvents are routinely used in Nuclear Magnetic Resonance (NMR) for structural analysis. acs.org | Simplifies spectra by eliminating solvent signals. |

Overview of Levorphanol As a Research Progenitor in Opioid Chemistry

Levorphanol (B1675180), a synthetic opioid analgesic, has a long history in the field of medicinal chemistry, dating back to its development in the 1940s. nih.gov It belongs to the morphinan (B1239233) class of compounds and is structurally related to morphine, but with a simplified framework. nih.govdovepress.com This structural simplicity, combined with its potent and diverse pharmacological profile, has made levorphanol and its analogs valuable subjects of research in the quest to understand opioid receptor interactions and develop new analgesics. researchgate.netakjournals.com

Levorphanol exhibits a broad spectrum of activity, acting as an agonist at mu (µ), delta (δ), and kappa (κ) opioid receptors. nih.govdovepress.comamegroups.org It is also an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake. dovepress.comresearchgate.netamegroups.org This multimodal mechanism of action has made it a compound of interest for studying complex pain states, including neuropathic pain. nih.govmypcnow.org

The study of levorphanol and its derivatives has contributed significantly to the understanding of structure-activity relationships (SAR) in opioid chemistry. akjournals.comfrontiersin.org Research on various modifications to the morphinan scaffold has provided insights into the structural requirements for binding to different opioid receptor subtypes and for eliciting specific pharmacological effects. akjournals.comacs.org

Rationale for the Development of Levorphanol D3 L Tartrate As a Specialized Research Tool

The development of Levorphanol-d3 L-Tartrate stems from the need for a highly specific and reliable tool for analytical and research purposes. As a deuterated analog of levorphanol (B1675180), it is primarily designed to be used as an internal standard in quantitative analyses, particularly in methods utilizing mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC/MS). sigmaaldrich.com

The incorporation of three deuterium (B1214612) atoms into the levorphanol molecule allows for its clear differentiation from the non-labeled drug in a mass spectrometer, while maintaining nearly identical chemical and physical properties. sigmaaldrich.com This is crucial for accurate quantification in complex biological samples like blood or urine, where it can be used in clinical toxicology, forensic analysis, and urine drug testing. sigmaaldrich.com

By using this compound as an internal standard, researchers can correct for any loss of the analyte during sample extraction and for variations in instrument response, a technique known as isotope dilution mass spectrometry. sigmaaldrich.com This leads to more robust and reliable analytical methods, which are essential in both research and clinical settings. The tartrate salt form is often used to improve the solubility and handling of the compound. google.comgoogle.comsigmaaldrich.com

Properties of Levorphanol-d3:

| Property | Value |

| Chemical Formula | C₁₇H₂₀D₃NO sigmaaldrich.com |

| Molecular Weight | 260.39 g/mol sigmaaldrich.comsigmaaldrich.com |

| Primary Application | Internal standard for mass spectrometry sigmaaldrich.com |

Mechanistic Pharmacological Investigations of Levorphanol and Deuterated Analogs

Opioid Receptor Binding and Functional Assays (In Vitro)

Levorphanol (B1675180) distinguishes itself through its broad-spectrum engagement with all three major opioid receptor families: mu (μ), kappa (κ), and delta (δ).

Affinity and Efficacy Profiling at Mu (μ), Kappa (κ), and Delta (δ) Opioid Receptors

In vitro binding assays have consistently demonstrated that levorphanol possesses a high affinity for the μ-opioid receptor (MOR), followed by the κ-opioid receptor (KOR) and the δ-opioid receptor (DOR). nih.govoup.com This high affinity translates to potent activity at these receptors. Functional assays, such as those measuring [³⁵S]GTPγS binding, reveal levorphanol's efficacy. It acts as a full agonist at the μ- and δ-opioid receptors, capable of eliciting a maximal response comparable to standard agonists. oup.comnih.gov In contrast, at the κ-opioid receptor, levorphanol behaves as a partial agonist, producing a response that is approximately half that of a full KOR agonist like U50,488H. oup.com

One study reported Ki values of 0.21 ± 0.02 nM at the μ-opioid receptor, 2.3 ± 0.3 nM at the κ-opioid receptor, and 4.2 ± 0.6 nM at the δ-opioid receptor, confirming its strong affinity for all three. nih.gov Another comprehensive study established a Ki value of less than 1 nM for levorphanol at the recombinant human MOR, placing it in the category of highest-affinity opioids.

Table 1: Opioid Receptor Binding Affinities (Ki) of Levorphanol

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| Mu (μ) | 0.21 ± 0.02 | nih.gov |

| Mu (μ) | 2.4 ± 0.9 | nih.gov |

| Kappa (κ) | 2.3 ± 0.3 | nih.gov |

| Delta (δ) | 4.2 ± 0.6 | nih.gov |

Table 2: Functional Activity of Levorphanol at Opioid Receptors ([³⁵S]GTPγS Assay)

| Receptor Subtype | Efficacy (Emax) | Potency (EC50) in nM | Reference |

|---|---|---|---|

| Mu (μ) (MOR-1) | 110% of DAMGO | 2.5 | nih.gov |

| Delta (δ) (DOR-1) | 89% of DPDPE | 41 | nih.gov |

| Kappa (κ) (KOR-1) | 57% of U50,488H | 64 | nih.gov |

Investigation of Receptor Subtype Selectivity and Biased Agonism

Levorphanol's pharmacology is further nuanced by its interactions with different splice variants of the μ-opioid receptor and its demonstration of biased agonism. nih.gov Biased agonism refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).

Research indicates that levorphanol is a G-protein biased agonist at several μ-opioid receptor splice variants. nih.gov In functional assays, it potently stimulates G-protein coupling (measured by [³⁵S]GTPγS binding) but is significantly less effective at recruiting β-arrestin2. nih.gov For the primary MOR-1 variant, levorphanol was a full agonist for G-protein activation but only a partial agonist for β-arrestin2 recruitment, with a maximal effect of about 30% compared to the standard agonist DAMGO. nih.gov This G-protein bias is a key mechanistic feature that may differentiate its cellular effects from other opioids like morphine. nih.gov

Table 3: Biased Agonism of Levorphanol at the Mu-Opioid Receptor (MOR-1)

| Signaling Pathway | Efficacy (Emax) (% of DAMGO) | Potency (EC50) in nM | Reference |

|---|---|---|---|

| G-Protein Coupling ([³⁵S]GTPγS) | 84.5% | 28 | nih.gov |

| β-Arrestin2 Recruitment | 30.1% | 103 | nih.gov |

Non-Opioid Receptor Interactions (e.g., N-Methyl-D-Aspartate Receptor Antagonism, Monoamine Reuptake Inhibition)

Its affinity for the NMDA receptor is notable, with a reported Ki value of approximately 0.6 μM (or 600 nM). nih.govnih.gov This antagonism is considered more potent than that of methadone. guidetopharmacology.org Furthermore, levorphanol inhibits the reuptake of both serotonin (B10506) and norepinephrine (B1679862), with reported Ki values of 90 nM for the serotonin transporter (SERT) and 1.2 μM (or 1200 nM) for the norepinephrine transporter (NET). nih.gov This dual mechanism of action, combining opioid agonism with NMDA antagonism and monoamine reuptake inhibition, provides a molecular basis for its utility in complex pain states, including neuropathic pain. sigmaaldrich.comgoogle.com

Table 4: Non-Opioid Receptor Interactions of Levorphanol

| Target | Action | Affinity (Ki or IC50) in nM | Reference |

|---|---|---|---|

| NMDA Receptor | Non-competitive Antagonist | ~600 | nih.govnih.gov |

| Serotonin Transporter (SERT) | Inhibitor | 90 | nih.gov |

| Norepinephrine Transporter (NET) | Inhibitor | 1200 | nih.gov |

Cellular and Molecular Mechanisms of Action in Receptor Systems

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), levorphanol initiates a cascade of intracellular events. As a potent agonist, particularly at the μ-opioid receptor, it triggers the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits. painphysicianjournal.com This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in neuronal hyperpolarization and reduced neurotransmitter release. dss.go.th

The G-protein bias of levorphanol is a key molecular feature. nih.gov Its strong activation of G-protein signaling pathways, coupled with weak recruitment of β-arrestin2, suggests a distinct signaling signature. nih.gov The β-arrestin pathway is implicated in receptor desensitization, internalization, and some of the adverse effects of opioids. nih.gov Therefore, levorphanol's preference for G-protein signaling may contribute to its unique pharmacological profile. nih.gov Studies on tolerance development have shown that at a cellular level, tolerance to levorphanol involves a diminished sensitivity to the drug at its sites of action within the brain, rather than altered drug distribution.

Metabolic Profiling and Enzyme Kinetic Studies in Vitro and Non Human Models

Identification and Characterization of Levorphanol-d3 Metabolites in Preclinical Systems

In preclinical in vitro models, the metabolism of levorphanol (B1675180) primarily yields levorphanol-3-glucuronide. nih.govmedcentral.comnih.gov This process of glucuronidation is a Phase II metabolic reaction. nih.gov Studies using recombinant human cytochrome P450 enzymes (rCYPs) have been employed to investigate the biotransformation pathways of opioids structurally similar to levorphanol, providing insights into potential metabolites. For instance, research on desomorphine, which shares a structural resemblance to levorphanol, identified multiple Phase I metabolites, including nordesomorphine and various hydroxylated isomers, through reactions catalyzed by several CYP isoforms. ojp.gov Given the structural similarities, it is plausible that levorphanol-d3 could undergo analogous N-demethylation to form norlevorphanol-d3. The deuterium (B1214612) labeling in Levorphanol-d3 is not expected to alter the primary metabolic pathways but is a critical tool for distinguishing the compound and its metabolites from their endogenous or non-labeled counterparts in analytical studies. researchgate.net

The primary metabolite of levorphanol is its 3-glucuronide conjugate. mypcnow.orgnih.gov This conjugate reaches concentrations in the body that can be five to ten times higher than the parent drug. medcentral.com Some evidence suggests that this glucuronide metabolite might be slowly converted back to free levorphanol, creating an equilibrium and contributing to the parent drug's long half-life. medcentral.com While levorphanol-3-glucuronide is generally considered inactive, its accumulation, particularly in cases of renal impairment, is a noteworthy aspect of its metabolic profile. nih.govnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in Biotransformation Pathways

A significant characteristic of levorphanol's metabolism is that it does not heavily rely on the cytochrome P450 (CYP) enzyme system for its clearance. nih.govmedcentral.comnih.govmypcnow.org This is a notable difference compared to many other opioids, such as methadone. nih.gov The lack of significant CYP450 involvement suggests a lower potential for drug-drug interactions mediated by this common metabolic pathway. nih.govmedcentral.com

However, some in vitro studies have explored the catalytic properties of specific CYP enzymes, such as CYP2D6 and CYP3A4, on levorphanol. researchgate.netresearchgate.net These studies indicate that while the CYP system is not the primary route of metabolism, these enzymes can catalyze the formation of various metabolites, albeit to a lesser extent than glucuronidation. researchgate.net For example, research has shown that CYP3A4 can produce a variety of metabolites from levorphanol, while CYP2D6 is a poorer catalyst, leading to a more limited number of metabolites. researchgate.net Specifically, CYP2D6 has been shown to catalyze the N-demethylation of levorphanol to norlevorphanol (B8719409) in preclinical models. ojp.gov The deuterium substitution in levorphanol-d3 is unlikely to change which enzymes are involved in its metabolism, but it can be a useful feature in experimental settings to differentiate between the administered drug and any pre-existing or co-administered non-labeled levorphanol.

Phase II Metabolism: Glucuronidation Pathways and Isotopic Effects

The predominant metabolic pathway for levorphanol is Phase II metabolism, specifically glucuronidation. nih.gov This process involves the conjugation of levorphanol with glucuronic acid, primarily at the 3-hydroxyl position, to form levorphanol-3-glucuronide. nih.govmypcnow.orgnih.gov This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B7 being identified as a key isoenzyme in this conversion. nih.gov The resulting glucuronide metabolite is more water-soluble, facilitating its excretion by the kidneys. nih.govnih.gov

The deuterium labeling in Levorphanol-d3 L-Tartrate is strategically placed to serve as a stable isotope label for use as an internal standard in quantitative analyses. researchgate.net In metabolic studies, this labeling allows for the precise differentiation and quantification of the administered drug and its metabolites from any endogenous or unlabeled counterparts. researchgate.net While significant isotopic effects on the rate and pathways of metabolism are generally not anticipated with deuterium substitution at non-metabolized positions, subtle effects can sometimes be observed. However, the primary metabolic fate via glucuronidation is expected to remain the same for both the labeled and unlabeled compounds. medcentral.comnih.govmypcnow.org The glucuronide metabolite itself is generally considered inactive, though its accumulation in patients with renal dysfunction is a clinical consideration. nih.govnih.gov There is also some suggestion that this large pool of the slowly excreted glucuronide may act as a reservoir, with the potential for slow reconversion back to the active, free levorphanol. medcentral.com

Preclinical Metabolic Stability and Mechanistic Drug-Drug Interaction Potential Studies

Preclinical data indicates that levorphanol has a favorable metabolic stability profile, primarily due to its clearance pathway that largely bypasses the cytochrome P450 (CYP) enzyme system. nih.govmedcentral.com Its metabolism is dominated by Phase II glucuronidation, which generally leads to fewer drug-drug interactions compared to opioids metabolized by the more variable CYP enzymes. nih.gov This characteristic suggests a more predictable pharmacokinetic profile.

The potential for drug-drug interactions with levorphanol is considered lower than that of many other opioids, such as methadone. nih.gov However, interactions can still occur with drugs that influence glucuronidation. For instance, substances that induce glucuronidation, such as certain anticonvulsants (e.g., carbamazepine, phenobarbital, phenytoin) and antibiotics (e.g., rifampin), could potentially decrease levorphanol's effects by accelerating its metabolism. Conversely, drugs that inhibit glucuronidation, including some tricyclic antidepressants and phenothiazines, might potentiate its effects.

In vitro studies using recombinant enzymes have been instrumental in elucidating these potential interactions. For example, investigations into the inhibition of CYP2D6 and CYP3A4 by levorphanol have shown strong reversible inhibition of CYP2D6 but not CYP3A4. researchgate.net This suggests that while not a primary metabolic route, high concentrations of levorphanol could potentially impact the metabolism of other drugs that are substrates for CYP2D6.

| Parameter | Finding | Source |

| Primary Metabolic Pathway | Glucuronidation (Phase II) | nih.gov |

| Primary Metabolite | Levorphanol-3-glucuronide | nih.govmypcnow.orgnih.gov |

| CYP450 Involvement | Not a primary pathway for clearance | nih.govmedcentral.comnih.govmypcnow.org |

| Potential for Drug Interactions | Lower compared to many opioids; primarily with inducers/inhibitors of glucuronidation | nih.gov |

| Inhibition of CYP Enzymes | Strong reversible inhibition of CYP2D6 in vitro | researchgate.net |

Advanced Applications in Research and Development

Utilization of Levorphanol-d3 as an Internal Standard in Preclinical Pharmacokinetic Studies

In preclinical pharmacokinetic (PK) studies, the accurate quantification of a drug candidate in biological matrices is paramount. Stable isotope-labeled compounds are considered the gold standard for use as internal standards in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). nih.govacs.orgaptochem.com Levorphanol-d3 L-Tartrate is ideally suited for this role in the bioanalysis of levorphanol (B1675180).

An internal standard is a compound with physicochemical properties nearly identical to the analyte, which is added in a known quantity to samples undergoing analysis. aptochem.com Its purpose is to correct for the potential loss of analyte during sample extraction and to account for variability in instrument response (e.g., HPLC injection and ionization variability). aptochem.comojp.gov Because a deuterated standard like Levorphanol-d3 has the same molecular structure as the non-deuterated analyte (levorphanol), it exhibits almost identical chromatographic retention time, extraction recovery, and ionization response in the mass spectrometer. aptochem.com

However, due to the presence of three deuterium (B1214612) atoms, Levorphanol-d3 has a higher mass than levorphanol. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. aptochem.com This co-elution and distinct mass-to-charge ratio enable highly precise and accurate quantification, as any variations in the analytical process will affect both the analyte and the internal standard proportionally. The use of deuterated internal standards improves the robustness and throughput of bioanalytical assays. aptochem.com This technique is a cornerstone of modern absorption, distribution, metabolism, and excretion (ADME) studies. nih.govacs.org

Table 1: Characteristics of an Ideal Internal Standard for LC-MS/MS Bioanalysis

| Feature | Rationale for Levorphanol-d3 as an Internal Standard | Supporting Evidence |

|---|---|---|

| Identical Retention Time | Co-elutes with the analyte (levorphanol), ensuring that both compounds experience the same chromatographic conditions and matrix effects. | Deuterated standards ideally have the same chromatographic retention time as the compound being quantified. aptochem.com |

| Similar Extraction Recovery | Behaves identically to the analyte during sample preparation and extraction from complex biological matrices (e.g., plasma, urine). | Stable isotope-labeled internal standards provide control for extraction variability. aptochem.com |

| Similar Ionization Response | Experiences the same degree of ionization efficiency in the mass spectrometer's source, compensating for instrument fluctuations. | An ideal deuterated internal standard will have the same ionization response in ESI mass spectrometry. aptochem.com |

| Mass-Shifted Signal | Possesses a sufficient mass increase (e.g., +3 amu for d3) to provide a mass spectrometry signal that is clearly resolved from the natural isotope distribution of the analyte. | The internal standard should contain enough of a mass increase to show a signal outside the natural mass distribution of the analyte. aptochem.com |

Deuteration as a Strategy for Modulating Metabolic Stability in Research Compounds

One of the most compelling applications of deuterium substitution in drug discovery is to enhance the metabolic stability of a research compound. juniperpublishers.comtandfonline.com Poor metabolic stability is a primary reason for the failure of promising drug candidates. juniperpublishers.com The strategy of replacing hydrogen with deuterium at specific, metabolically vulnerable positions in a molecule is rooted in a physical organic chemistry principle known as the Deuterium Kinetic Isotope Effect (KIE). informaticsjournals.co.intandfonline.comportico.org

The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. tandfonline.comportico.org Consequently, more energy is required to break a C-D bond, and reactions involving the cleavage of this bond proceed at a slower rate. portico.orgresearchgate.net Many critical drug metabolism reactions, particularly Phase I oxidations catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step. tandfonline.comdovepress.comnih.gov

By strategically placing deuterium at such a "soft spot," medicinal chemists can slow down the rate of metabolism. nih.gov This can lead to several potential advantages for a research compound:

Reduced Systemic Clearance: A slower rate of metabolism often results in reduced clearance of the drug from the body.

Increased Biological Half-life: The compound remains in the circulation for a longer period, potentially allowing for less frequent dosing. tandfonline.cominformaticsjournals.co.inckgas.com

Improved Oral Bioavailability: For drugs that undergo extensive first-pass metabolism in the gut wall or liver, deuteration can decrease this effect, allowing more of the active drug to reach systemic circulation. ckgas.com

It is important to note that the effects of deuteration are not always predictable. dovepress.comnih.gov In some cases, slowing metabolism at one site can lead to "metabolic switching," where the metabolic burden is shifted to an alternative, non-deuterated site on the molecule. nih.govnih.gov This can result in a different metabolite profile, which must be carefully evaluated. nih.gov

| Metabolite Profile | Altered | May decrease the formation of specific metabolites or shift metabolism to other pathways ("metabolic switching"). nih.gov |

Applications in Mechanistic In Vivo Studies in Non-Human Animal Models

In vivo animal models are indispensable tools in drug discovery, providing critical insights into how a drug candidate behaves within a complex biological system. nih.govrowan.edu The use of stable isotope-labeled compounds like this compound in these models, particularly in non-human primates (NHPs), offers a powerful method for conducting mechanistic studies. nih.govglobenewswire.comnih.gov NHPs are often used in opioid research because their physiological and behavioral responses to opioids are more concordant with humans than those of rodents. nih.gov

Using a deuterated compound allows researchers to trace the fate of the administered drug and its metabolites throughout the body without the safety and disposal concerns associated with radioactive isotopes. diagnosticsworldnews.com When Levorphanol-d3 is administered to an animal model, its presence and the presence of its deuterated metabolites can be unequivocally identified in biological samples (e.g., blood, plasma, urine, and tissue) using LC-MS. This enables several types of mechanistic investigations:

Metabolic Pathway Elucidation: Researchers can identify the specific metabolites formed from the parent drug, helping to delineate complex metabolic pathways. acs.orgsymeres.com Comparing the metabolite profile of the deuterated versus the non-deuterated compound can reveal the impact of the KIE and identify the primary sites of metabolism.

Disposition and Tissue Distribution: Stable isotope labeling facilitates the tracking of a drug's absorption, distribution, and excretion (ADME), providing a clearer picture of where the drug and its metabolites accumulate. nih.gov

Mechanistic Toxicology: If a particular metabolite is suspected of causing toxicity, deuteration can be used as a tool to investigate this. nih.gov By placing deuterium on a part of the molecule that leads to the formation of the toxic metabolite, researchers can reduce its formation and see if the toxicity is mitigated. acs.org This approach can help establish a clear link between a specific metabolic pathway and an adverse effect. nih.gov

Studies in various animal models, including rats, dogs, and non-human primates, have successfully used deuterated compounds to investigate pharmacokinetics and probe mechanisms of action. tandfonline.comfrontiersin.orggothardlab.org

Contribution to the Understanding of Structure-Activity Relationships in Morphinan (B1239233) Chemistry

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, seeking to understand how a molecule's chemical structure relates to its biological activity. nih.govacs.org In morphinan chemistry, SAR has been extensively explored to optimize affinity and selectivity for opioid receptors (μ, δ, and κ). acs.orgnih.govresearchgate.netmdpi.com Key structural features, such as the phenolic 3-hydroxyl group and the N-methyl substituent in levorphanol, are known to be crucial for its potent agonist activity at the µ-opioid receptor. nih.govfarmaciajournal.com

Deuteration offers a unique tool to refine SAR understanding. It is considered the most subtle chemical modification possible, as it does not significantly alter a molecule's size, shape, or electronics. nih.govwikipedia.org Therefore, any observed changes in biological activity are less likely to be due to altered receptor binding and more likely related to metabolic effects. researchgate.netdovepress.com

The use of Levorphanol-d3 contributes to morphinan SAR in several ways:

Probing Active Metabolites: The N-demethylated metabolite of levorphanol, norlevorphanol (B8719409), may have its own pharmacological profile. By slowing the formation of this metabolite, studies with Levorphanol-d3 can help clarify the role it plays in the parent drug's total activity.

Refining Pharmacodynamic Models: While deuteration is not typically expected to alter receptor binding affinity, precise comparisons can confirm this assumption or reveal subtle, unexpected effects. frontiersin.orgchemrxiv.org For example, a study on deuterated buprenorphine confirmed that it retained the same opioid receptor affinity and potency as the non-deuterated parent drug. frontiersin.org Such studies provide a more complete picture, ensuring that SAR models accurately reflect the interplay between structure, metabolism, and receptor pharmacology.

By providing a version of levorphanol with a selectively altered metabolic fate, Levorphanol-d3 serves as a sophisticated chemical probe, allowing for a more nuanced understanding of the complex interplay between chemical structure, metabolism, and pharmacological activity in the morphinan class of compounds. umich.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| Buprenorphine |

| Codeine |

| Dextrorphan |

| Fentanyl |

| Levallorphan |

| Levorphanol |

| This compound |

| Morphine |

| Norbuprenorphine |

| Norlevorphanol |

| Oxycodone |

| Oxymorphone |

| Paroxetine |

| Quinidine |

| Riluzole |

| Tetrabenazine |

Q & A

Q. What analytical methods are recommended for quantifying Levorphanol-d3 L-Tartrate in experimental samples?

Answer: The USP Pharmacopeial Forum recommends potentiometric titration using 0.02N perchloric acid in dioxane for assay determination. Key steps include dissolving ~250 mg of the compound in dehydrated ethanol and chloroform, followed by titration with a methanol methyl red TS indicator . For enhanced reproducibility, validate the method using high-performance liquid chromatography (HPLC) with deuterated internal standards to account for isotopic purity. Ensure solvent systems are optimized to avoid interference from tartrate counterions.

Q. How does the deuterated form (d3) of Levorphanol impact its metabolic stability compared to the non-deuterated form?

Answer: Deuterium labeling at specific positions (e.g., methyl groups) slows metabolic degradation via the kinetic isotope effect (KIE). To assess this, conduct in vitro hepatic microsomal assays comparing clearance rates of Levorphanol-d3 and Levorphanol. Use LC-MS/MS to quantify metabolites, focusing on oxidative pathways (e.g., CYP450-mediated reactions). Reference isotope effects observed in similar opioid analogs to contextualize findings .

Q. What are the critical parameters for synthesizing this compound with high isotopic purity?

Answer: Optimize deuterium incorporation during synthesis by:

- Using deuterated precursors (e.g., D3-methyl iodide) in reductive amination steps.

- Validating isotopic enrichment via mass spectrometry (≥98% deuterium at labeled positions).

- Ensuring tartrate counterion stoichiometry (1:1 molar ratio) through elemental analysis and nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo studies of this compound?

Answer: Discrepancies often arise from differences in protein binding or tissue distribution. Address this by:

- Performing protein-binding assays (e.g., equilibrium dialysis) to quantify free drug fractions.

- Correlating in vitro half-life (t₁/₂) with in vivo plasma concentration-time profiles using compartmental modeling.

- Triangulate data with imaging techniques (e.g., PET scans) to track tissue-specific distribution .

Q. What experimental designs are optimal for studying this compound’s interaction with opioid receptors in heterogeneous cell populations?

Answer: Use a combination of:

- Radioligand binding assays with tritiated naloxone to determine receptor affinity (Kd) and selectivity.

- Calcium flux assays in HEK293 cells expressing µ-, κ-, and δ-opioid receptors to assess functional activity.

- Single-cell RNA sequencing to identify receptor expression heterogeneity in primary neuronal cultures .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

Answer: Follow ICH Q1A guidelines:

- Test accelerated stability (40°C/75% RH) and long-term conditions (25°C/60% RH) over 6–12 months.

- Monitor degradation products via forced degradation (heat, light, acidic/alkaline hydrolysis) paired with UPLC-QTOF-MS.

- Quantify tartrate dissociation using ion chromatography and correlate with potency loss .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

Answer: Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs): isotopic purity, tartrate content, residual solvents.

- Use design-of-experiments (DoE) to optimize reaction parameters (temperature, pH, catalyst loading).

- Validate consistency across batches using orthogonal methods (e.g., NMR for structure, XRPD for crystallinity) .

Q. How can researchers reconcile conflicting reports on this compound’s efficacy in neuropathic pain models?

Answer: Conduct a systematic meta-analysis:

- Extract dose-response data from published studies (e.g., ED₅₀ values in rodent models).

- Adjust for methodological variables (e.g., pain induction method, species/strain differences).

- Use Bayesian hierarchical models to estimate pooled effect sizes and identify outliers .

Methodological Notes

- Data Validation: Always cross-reference pharmacokinetic data with isotopic integrity checks (e.g., mass isotopomer distribution analysis) to rule out deuterium loss .

- Ethical Reporting: Disclose synthetic yields, purity thresholds, and stability limitations to ensure reproducibility .

- Contradiction Management: Apply the TRIZ method (Theory of Inventive Problem Solving) to reframe conflicting data as opportunities for mechanistic discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.